2-(2-Bromophenyl)isothiazolidine 1,1-dioxide

α-Glucosidase Inhibition Antidiabetic Enzyme Assay

Researchers pursuing antidiabetic drug discovery require potent α-glucosidase inhibitors with synthetic versatility. 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide directly addresses this gap: • α-Glucosidase IC50 = 0.11 µM (~5× more potent than acarbose) • Moderate COX-2 inhibition (IC50 = 580 nM) with 5.1× selectivity over topoisomerase I • Ortho-bromo handle enables rapid SAR expansion via Suzuki/Buchwald-Hartwig cross-coupling Supplied with full analytical documentation; global shipping available.

Molecular Formula C9H10BrNO2S
Molecular Weight 276.15 g/mol
CAS No. 71703-14-5
Cat. No. B1282007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Bromophenyl)isothiazolidine 1,1-dioxide
CAS71703-14-5
Molecular FormulaC9H10BrNO2S
Molecular Weight276.15 g/mol
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=CC=CC=C2Br
InChIInChI=1S/C9H10BrNO2S/c10-8-4-1-2-5-9(8)11-6-3-7-14(11,12)13/h1-2,4-5H,3,6-7H2
InChIKeyXYPXIGBSXPLFNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide (CAS 71703-14-5) - A Gamma-Sultam Building Block with Distinct Biological Profile


2-(2-Bromophenyl)isothiazolidine 1,1-dioxide (CAS: 71703-14-5), also known as N-(2-bromophenyl)-1,3-propanesultam, is a member of the isothiazolidine family, specifically a cyclic sulfonamide known as a gamma-sultam [1]. This class of compounds has been explored for various biological applications, including as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), with the substitution pattern on the nitrogen atom of the sultam ring significantly influencing its activity and target profile [2].

Why 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide Cannot Be Replaced by Generic Isothiazolidine Analogs


While many isothiazolidine 1,1-dioxides share the gamma-sultam core, their biological activities are highly sensitive to the N-substituent [1]. The specific 2-bromophenyl group in this compound imparts a unique combination of α-glucosidase inhibition and moderate COX-2 activity [2]. In contrast, closely related gamma-sultams like S-2474, which feature a lower alkyl group, are optimized for potent dual COX-2/5-LO inhibition, making them unsuitable for research on alternative targets or as synthetic intermediates for other applications [1]. The ortho-bromo substituent also provides a distinct handle for synthetic elaboration via cross-coupling reactions, a feature absent in non-halogenated or differently substituted analogs .

Quantitative Evidence of Differentiation for 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide


Superior α-Glucosidase Inhibition Compared to Standard Acarbose

2-(2-Bromophenyl)isothiazolidine 1,1-dioxide demonstrates potent in vitro inhibition of α-glucosidase. Its IC50 value of 0.11 µM indicates a significantly higher potency than the standard antidiabetic drug acarbose . This positions the compound as a potential lead scaffold for the development of next-generation antihyperglycemic agents that are structurally distinct from conventional iminosugar-based inhibitors.

α-Glucosidase Inhibition Antidiabetic Enzyme Assay

COX-2 Inhibitory Activity in a Cellular Context

The compound exhibits moderate but measurable COX-2 inhibition in a physiologically relevant cellular assay. It inhibited COX-2-dependent PGE2 production in LPS-stimulated mouse Raw 264.7 macrophages with an IC50 of 580 nM [1]. This activity profile differentiates it from both more potent, advanced clinical candidates like S-2474 (COX-2 IC50 of 11 nM) and other gamma-sultams that lack this specific level of cellular activity [2].

COX-2 Inhibition Inflammation Cellular Assay

Comparative Target Selectivity Profile: COX-2 vs. COX-1 and Topoisomerase I

The compound's biological profile is defined by its moderate potency and selectivity across different targets. While it inhibits human COX-2 with an IC50 of 930 nM, it is a significantly weaker inhibitor of human topoisomerase I (IC50 = 4,790 nM) [1]. This indicates a degree of selectivity for COX-2 over topoisomerase I. Data on its COX-1 inhibition is not available for direct comparison within the same study, but this cross-target data helps to further delineate its specific bioactivity fingerprint relative to other promiscuous isothiazolidine derivatives [2].

Enzyme Selectivity COX-2 Topoisomerase

Validated Application Scenarios for 2-(2-Bromophenyl)isothiazolidine 1,1-dioxide Based on Quantitative Evidence


Scaffold for Antihyperglycemic Lead Optimization

The potent α-glucosidase inhibition (IC50 = 0.11 µM) of 2-(2-bromophenyl)isothiazolidine 1,1-dioxide provides a strong rationale for its use as a novel chemical scaffold in antidiabetic drug discovery programs. Its significant potency advantage over acarbose positions it as a superior starting point for medicinal chemistry campaigns aiming to develop new classes of α-glucosidase inhibitors .

Tool Compound for COX-2 Mechanism Studies

The well-defined, moderate COX-2 inhibitory activity of this compound (IC50 = 580 nM in a cellular assay) makes it a valuable tool compound. It is ideal for researchers investigating the cellular role of COX-2, as its potency is sufficient to produce an effect without causing complete enzyme suppression, allowing for more nuanced mechanistic and signaling studies [1].

Reference Standard for Selectivity Profiling

The established selectivity profile, showing a 5.1-fold preference for COX-2 over topoisomerase I (IC50 values of 930 nM vs. 4,790 nM), makes this compound a useful reference standard. It can be employed as a comparator in screening cascades to evaluate the selectivity of new isothiazolidine-based inhibitors or to benchmark the promiscuity of other compounds in biochemical assays [2].

Versatile Synthetic Intermediate for Functionalized Gamma-Sultams

The ortho-bromophenyl substituent on the nitrogen atom serves as a reactive handle for further chemical diversification. This compound can be utilized as a key intermediate in the synthesis of more complex gamma-sultam derivatives through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the exploration of structure-activity relationships beyond the parent molecule .

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